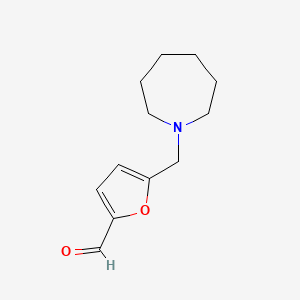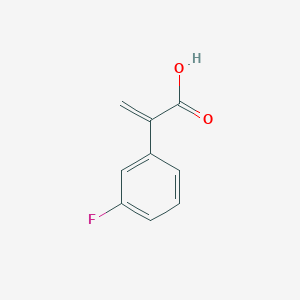
4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine typically involves the reaction of 4-methylpyridine with 2-(chloromethyl)pyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyridin-3-amine: Lacks the methyl group, resulting in different chemical properties.
3-methyl-N-(pyridin-2-ylmethyl)pyridin-4-amine: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-10-5-7-13-9-12(10)15-8-11-4-2-3-6-14-11/h2-7,9,15H,8H2,1H3 |
InChI Key |
WXIJRYGGRQJGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobutanoic acid](/img/structure/B13296605.png)

![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13296616.png)
![tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13296620.png)




![tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13296651.png)
![1-[1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13296656.png)
